1-Phenyl-2-(pyridin-4-yl)ethanamine
Description
1-Phenyl-2-(pyridin-4-yl)ethanamine is a substituted phenethylamine derivative featuring a phenyl group attached to the first carbon and a pyridin-4-yl (4-pyridyl) group on the second carbon of an ethanamine backbone.
Properties
Molecular Formula |
C13H14N2 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
1-phenyl-2-pyridin-4-ylethanamine |
InChI |
InChI=1S/C13H14N2/c14-13(12-4-2-1-3-5-12)10-11-6-8-15-9-7-11/h1-9,13H,10,14H2 |
InChI Key |
NGMVNSGOEZINAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=CC=NC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers
- 1-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3) Structure: Differs in the position of the pyridine nitrogen (2-pyridyl vs. 4-pyridyl). Impact: Pyridin-2-yl substitution may alter hydrogen bonding and steric interactions with biological targets. Molecular Weight: 198.27 g/mol .
Substituted Cathinones
- 1-Phenyl-2-(1-pyrrolidinyl)-1-butanone Structure: Replaces the ethanamine backbone with a ketone and a pyrrolidine substituent. Pharmacology: Acts as a stimulant via dopamine/norepinephrine reuptake inhibition. Metabolized via N-dealkylation and oxidation, producing metabolites detectable in human urine . Key Data: In vitro microsomal studies identified 24 significant metabolites, including hydroxylated and dealkylated products .
Substituted Phenethylamines (NBOMe Series)
- 25D-NBOMe (2-(2,5-Dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine) Structure: Contains methoxy and benzyl substituents on the phenyl ring. Pharmacology: High-affinity partial agonist at 5-HT2A receptors, linked to hallucinogenic effects. The N-benzyl group enhances lipid solubility and CNS penetration . Metabolism: Undergoes O-demethylation and hydroxylation, with metabolites detected in forensic screenings .
Pyrimidine Derivatives
- (S)-2-Phenyl-1-(4-phenylpyrimidin-2-yl)ethanamine (CAS 872459-81-9)
Structural and Functional Comparison Table
Research Findings and Metabolic Insights
- Metabolic Stability: Compounds like 1-phenyl-2-(1-pyrrolidinyl)-1-butanone undergo extensive hepatic metabolism, suggesting that this compound may similarly produce hydroxylated or deaminated metabolites .
- Receptor Binding: The pyridin-4-yl group’s planar structure may favor interactions with flat binding pockets in monoamine transporters, contrasting with the bent conformations induced by pyrrolidine substituents .
- Synthetic Routes : Evidence suggests that 2-oxazoline ring-opening reactions (e.g., in ) could be adapted for synthesizing pyridin-4-yl derivatives via amine coupling .
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